![molecular formula C8H17N3O B1627013 N-Isopropylpiperazine-1-carboxamide CAS No. 205116-57-0](/img/structure/B1627013.png)
N-Isopropylpiperazine-1-carboxamide
Overview
Description
“N-Isopropylpiperazine-1-carboxamide” (also known as IPP) is a synthetic compound. It is a white to yellow solid with a molecular weight of 171.24 g/mol. The IUPAC name is N-isopropyl-1-piperazinecarboxamide hydrochloride .
Molecular Structure Analysis
The InChI code for “N-Isopropylpiperazine-1-carboxamide” is1S/C8H17N3O.ClH/c1-7(2)10-8(12)11-5-3-9-4-6-11;/h7,9H,3-6H2,1-2H3,(H,10,12);1H
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“N-Isopropylpiperazine-1-carboxamide” is a white to yellow solid . It has a molecular weight of 171.24 g/mol.Scientific Research Applications
Antagonists and Inhibitors
CCR2 Antagonists : N-Aryl piperazine-1-carboxamide derivatives, including those with isopropylpiperazine-1-carboxamide structures, are being explored as potent antagonists of the human CCR2 chemokine receptor. These compounds have applications in inflammatory and autoimmune diseases. Modifications in these structures have improved selectivity and bioavailability (Cumming et al., 2012).
Substance P Receptor Antagonists : Derivatives of N,N′-diacylpiperazine-2-carboxamides, including those structurally related to isopropylpiperazine-1-carboxamide, have been shown to be antagonists of the NK-1 (Substance P) receptor. These compounds may have therapeutic potential in conditions mediated by Substance P (Mills et al., 1993).
Androgen Receptor Antagonists : N-Arylpiperazine-1-carboxamide derivatives are being investigated for their activity as nonsteroidal androgen receptor antagonists. They show promise in the treatment of conditions like prostate cancer due to their potent antiandrogenic activity (Kinoyama et al., 2005).
Enzyme Inhibitors : 5-Aminopyrazole-4-carboxamide and its derivatives, similar to isopropylpiperazine-1-carboxamide, are being utilized to create selective inhibitors of enzymes such as calcium-dependent protein kinase-1 from pathogens like Toxoplasma gondii and Cryptosporidium parvum. These inhibitors have shown promising results in cell proliferation assays (Zhang et al., 2014).
Therapeutic Research
- Antiandrogenic Properties : Studies on compounds such as 4-[4-cyano-3-(trifluoromethyl)phenyl]-2,5-dimethyl-N-[6-(trifluoromethyl)pyridin-3-yl]piperazine-1-carboxamide (YM580) have revealed potent antiandrogenic activities. They demonstrate efficacy in reducing the weight of the prostate gland without significantly affecting serum testosterone levels, which is significant for prostate cancer treatment (Kinoyama et al., 2006).
Chemical and Environmental Applications
Corrosion Inhibition : N-Hydroxypyrazine-2-carboxamide, a structurally related compound, has been introduced as an effective green corrosion inhibitor for mild steel in acidic mediums. Its efficiency and environmental friendliness make it a promising choice for corrosion protection (Dewangan et al., 2022).
- razole1carboxamide-soil-mccarty/e26e590b97f3554b955d130efabde029/?utm_source=chatgpt).
Safety and Hazards
properties
IUPAC Name |
N-propan-2-ylpiperazine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c1-7(2)10-8(12)11-5-3-9-4-6-11/h7,9H,3-6H2,1-2H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRVDRJMXJJPDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587497 | |
Record name | N-(Propan-2-yl)piperazine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50587497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isopropylpiperazine-1-carboxamide | |
CAS RN |
205116-57-0 | |
Record name | N-(Propan-2-yl)piperazine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50587497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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